molecular formula C10H18O2 B3253721 Decane-4,7-dione CAS No. 22633-21-2

Decane-4,7-dione

Cat. No. B3253721
CAS RN: 22633-21-2
M. Wt: 170.25 g/mol
InChI Key: YLIZTOMYXWRWBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Decane-4,7-dione involves several steps. One notable method is the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a raw material .


Molecular Structure Analysis

The spirocyclic core of Decane-4,7-dione (spiro[4.5]decanone) has potential for expansion into both the substrate and 2OG (2-oxoglutarate) binding pockets of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). This structural feature makes it amenable to the development of PHD-selective and 2OG oxygenase inhibitors .

Scientific Research Applications

Self-Assembly in Organic Compounds

Decane-4,7-dione derivatives demonstrate notable properties in the self-assembly of organic compounds. Du et al. (2004) explored the noncovalent self-assembly of bicyclo[4.2.2]diketopiperazines, focusing on the influence of saturation in the bridging carbacyclic ring. They found that different degrees of unsaturation led to remarkably different self-assembly patterns in the solid state, highlighting the importance of conformational constraints imposed by the tether in these compounds (Du, Creighton, Tounge, & Reitz, 2004).

Antimicrobial Applications

A significant application of Decane-4,7-dione derivatives is in antimicrobial and detoxification applications. Ren et al. (2009) synthesized a new N-halamine precursor bonded onto cotton fabrics, which showed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli. This research demonstrates the potential of Decane-4,7-dione derivatives in creating antimicrobial surfaces, relevant in healthcare and hygiene products (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).

Mechanism of Action

Decane-4,7-dione likely interacts with the active site of HIF prolyl hydroxylases (PHDs), competing with the 2OG co-substrate. Inhibition of PHDs can mimic elements of the physiological hypoxic response, making it relevant for conditions like anemia .

properties

IUPAC Name

decane-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-9(11)7-8-10(12)6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIZTOMYXWRWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cool a suspension of 20.42 g N,N′-dimethoxy-N,N′-dimethylsuccinamide from the Step A above in 1 L anhydrous ether in an ice bath under nitrogen. Add 300 mL of 2 M propylmagnesium chloride in ether over 15 minutes with mechanical stir. Continue to stir the reaction mixture in the cooling bath for 2.25 hours. Quench the reaction by adding 30 mL ethanol in 50 mL ether over 30 minutes. Pour the resulting suspension into 1 L ice and water containing 75 mL concentrated HCl. Separate the layers, wash the organic layer with dilute HCl, 5% NaHCO3 and saturated brine. Dry over anhydrous Na2SO4. Evaporate the clear yellowish solution to give the title compound as yellow solid. 1H NMR (CDCl3, 500 MHz) δ: 2.69 (s, 4H), 2.46 (t, J=7.4 Hz, 411), 1.60-1.67 (m, 4H), 0.935 (t, J=7.5 Hz, 61).
Quantity
20.42 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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